Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(chlorocarbonyl)(methyl)amino]acetate typically involves the reaction of methyl glycinate with phosgene (carbonyl chloride) in the presence of a base. The reaction proceeds as follows:
- Methyl glycinate is dissolved in an appropriate solvent such as dichloromethane.
- Phosgene is introduced into the reaction mixture under controlled conditions.
- A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
- The reaction mixture is stirred at a low temperature to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield methyl glycinate and carbon dioxide.
Reduction: The chlorocarbonyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorocarbonyl group.
Hydrolysis: Methyl glycinate and carbon dioxide.
Reduction: Methyl N-methylglycinate.
Scientific Research Applications
Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(chlorocarbonyl)(methyl)amino]acetate involves its reactivity with nucleophiles due to the presence of the chlorocarbonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate can be compared with other similar compounds, such as:
Methyl N-(chlorocarbonyl)glycinate: Similar structure but lacks the methyl group on the nitrogen atom.
Ethyl 2-[(chlorocarbonyl)(methyl)amino]acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-[(chlorocarbonyl)(ethyl)amino]acetate: Similar structure but with an ethyl group on the nitrogen atom instead of a methyl group.
Properties
IUPAC Name |
methyl 2-[carbonochloridoyl(methyl)amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-7(5(6)9)3-4(8)10-2/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFMQABJWVSRLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601245302 | |
Record name | Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601245302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119626-08-3 | |
Record name | Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119626-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601245302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-[(chlorocarbonyl)(methyl)amino]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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